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Compound of Interest

3-Bromo-4-
Compound Name:
(trifluoromethoxy)aniline

Cat. No.: B060362

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline: Synthesis, Reactivity,
and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-
(trifluoromethoxy)aniline, a key fluorinated building block in modern medicinal and materials
chemistry. The document details its fundamental physicochemical properties, outlines robust
protocols for its synthesis and derivatization, and explores its strategic applications in drug
discovery and agrochemical development. By elucidating the causality behind experimental
choices and reaction pathways, this guide serves as an essential resource for researchers,
scientists, and drug development professionals aiming to leverage the unique characteristics of
this versatile intermediate.

Compound Identification and Physicochemical
Properties

3-Bromo-4-(trifluoromethoxy)aniline is a substituted aniline that has garnered significant
interest due to the unique combination of a reactive bromine atom and a metabolically robust
trifluoromethoxy group. These features make it an invaluable precursor for introducing fluorine
into complex molecular scaffolds.
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Property Value Reference(s)
Molecular Formula C7HsBrFsNO [1112][3]
Molecular Weight 256.02 g/mol [11[2][3]
CAS Number 191602-54-7 [1112113]
3-bromo-4-
IUPAC Name _ " [4]
(trifluoromethoxy)aniline
White to almost white or very
Appearance o [11[5]
pale yellow clear liquid
Density 1.72 g/cm3 [1][5]
Refractive Index (n20D) 151 [1][5]

Purity

Typically =297% (by GC)

[1]3]

Predicted Boiling Point

236.6 £35.0 °C

[4]

Predicted pKa

2.67+0.10

[4]

InChlKey

RAQMUBDHNKQNTD-
UHFFFAOYSA-N

[4]

The Strategic Importance of the Trifluoromethoxy
Group in Drug Discovery

The trifluoromethoxy (-OCFs) group is a privileged substituent in modern drug design, often

employed as a bioisostere for other functional groups to fine-tune a molecule's properties. Its

incorporation into a drug candidate, often via intermediates like 3-bromo-4-

(trifluoromethoxy)aniline, is a deliberate strategy to enhance multiple pharmacokinetic and

pharmacodynamic parameters.[6]

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCFs

group highly resistant to metabolic breakdown by cytochrome P450 enzymes. This often

leads to an increased half-life and improved metabolic profile of the parent drug.[6]

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.chemimpex.com/products/45988
https://www.scbt.com/p/3-bromo-4-trifluoromethoxy-aniline-191602-54-7
https://www.calpaclab.com/3-bromo-4-trifluoromethoxy-aniline-min-97-100-grams/ala-b122482-100g
https://www.chemimpex.com/products/45988
https://www.scbt.com/p/3-bromo-4-trifluoromethoxy-aniline-191602-54-7
https://www.calpaclab.com/3-bromo-4-trifluoromethoxy-aniline-min-97-100-grams/ala-b122482-100g
https://www.chemimpex.com/products/45988
https://www.scbt.com/p/3-bromo-4-trifluoromethoxy-aniline-191602-54-7
https://www.calpaclab.com/3-bromo-4-trifluoromethoxy-aniline-min-97-100-grams/ala-b122482-100g
https://pubchem.ncbi.nlm.nih.gov/compound/2736418
https://www.chemimpex.com/products/45988
https://labproinc.com/products/3-bromo-4-trifluoromethoxyaniline-1g-b4190-1g
https://www.chemimpex.com/products/45988
https://labproinc.com/products/3-bromo-4-trifluoromethoxyaniline-1g-b4190-1g
https://www.chemimpex.com/products/45988
https://labproinc.com/products/3-bromo-4-trifluoromethoxyaniline-1g-b4190-1g
https://www.chemimpex.com/products/45988
https://www.calpaclab.com/3-bromo-4-trifluoromethoxy-aniline-min-97-100-grams/ala-b122482-100g
https://pubchem.ncbi.nlm.nih.gov/compound/2736418
https://pubchem.ncbi.nlm.nih.gov/compound/2736418
https://pubchem.ncbi.nlm.nih.gov/compound/2736418
https://www.benchchem.com/product/b060362?utm_src=pdf-body
https://www.benchchem.com/product/b060362?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/trifluoromethoxy-aniline-derivatives-modern-chemistry-innovation-lo
https://www.nbinno.com/article/pharmaceutical-intermediates/trifluoromethoxy-aniline-derivatives-modern-chemistry-innovation-lo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Enhanced Lipophilicity: The -OCFs group significantly increases a molecule's lipophilicity
(Hansch 1t constant = 1.04). This property can improve its ability to cross cellular
membranes, enhancing absorption and distribution, which is critical for oral bioavailability
and reaching intracellular targets.[7]

o Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF3
substituent can modulate the pKa of nearby functional groups, such as the aniline amine.
This alteration of basicity can have profound effects on a molecule's binding affinity to its
biological target by influencing hydrogen bonding and other non-covalent interactions.[6]

Synthesis and Purification

The synthesis of 3-bromo-4-(trifluoromethoxy)aniline is typically achieved through the
electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The amino group (-NHz) is a
strong activating group and is ortho-, para-directing. The trifluoromethoxy group (-OCFs) is a
deactivating group but is also ortho-, para-directing. The directing effects of the powerful amino
group dominate, and since the para position is already occupied by the -OCFs group, the
incoming electrophile (Br*) is directed to one of the two ortho positions. Due to the steric bulk
of the trifluoromethoxy group, substitution occurs at the less hindered C3 position.

A common and effective brominating agent for this transformation is N-Bromosuccinimide
(NBS), which provides a source of electrophilic bromine under mild conditions, minimizing the
formation of over-brominated byproducts.[8]

Experimental Protocol: Synthesis via Electrophilic
Bromination
This protocol is adapted from established procedures for the bromination of substituted

anilines.[8]

e Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in a
suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane
(DCM).

» Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-
1.05 eq.) in the same solvent. Add the NBS solution dropwise to the aniline solution at room
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temperature with vigorous stirring. The reaction is mildly exothermic.

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The
progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the
starting material.

Work-up: Upon completion, dilute the reaction mixture with a larger volume of an organic
solvent like ethyl acetate.

Extraction and Washing: Transfer the solution to a separatory funnel and wash with water
and then with brine to remove DMF and unreacted NBS.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
the crude product.

Purification: Purify the crude 3-bromo-4-(trifluoromethoxy)aniline by flash column
chromatography on silica gel to obtain the final product with high purity.

Synthesis and Purification Workflow
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Caption: Synthesis workflow for 3-Bromo-4-(trifluoromethoxy)aniline.
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Chemical Reactivity and Derivatization

3-Bromo-4-(trifluoromethoxy)aniline possesses two primary sites for chemical modification:
the nucleophilic amino group and the bromine-substituted aromatic carbon, which is
susceptible to cross-coupling reactions. This dual reactivity makes it a highly versatile building
block.

Reactions at the Amino Group

The primary amine can be readily derivatized through standard transformations such as
acylation and sulfonylation.

o Acylation (Amide Formation): The reaction with acyl chlorides or coupling with carboxylic
acids (using reagents like DCC) yields stable amides, a common functional group in
pharmaceuticals.[9]

o Sulfonylation (Sulfonamide Formation): Treatment with sulfonyl chlorides in the presence of
a base like triethylamine or pyridine produces sulfonamides, another critical pharmacophore.

[9]

Reactions at the Bromo Group

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling
reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

e Suzuki-Miyaura Coupling: This reaction couples the aniline with an aryl or heteroaryl boronic
acid to form a biaryl linkage. This is one of the most powerful methods for constructing
complex molecular scaffolds in drug discovery.[10][11]

e Buchwald-Hartwig Amination: This reaction can form a new C-N bond, coupling the aniline
with another amine.

e Sonogashira Coupling: This allows for the introduction of an alkyne moiety at the bromine
position.[10]

Derivatization Pathways and Protocols
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Caption: Key derivatization pathways for 3-Bromo-4-(trifluoromethoxy)aniline.

Protocol 4.3.1: Suzuki-Miyaura Cross-Coupling[10]

e Setup: To a dry round-bottom flask, add 3-bromo-4-(trifluoromethoxy)aniline (1.0 eq.), the
desired arylboronic acid (1.2 eq.), and a base such as K2COs or KsPOa4 (2.0 eq.).

¢ Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

e Solvent Addition: Add a degassed solvent mixture, typically Toluene/Water (4:1) or
Dioxane/Water.

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)4, 3 mol%).

e Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring
progress by TLC or LC-MS.
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o Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over Na=SOa, filter, and concentrate.

« Purification: Purify the crude product by column chromatography.

Applications in Research and Development

3-Bromo-4-(trifluoromethoxy)aniline is a building block primarily used in the synthesis of
high-value, complex molecules for the pharmaceutical and agrochemical industries.[1]

o Pharmaceuticals: Its derivatives are investigated as kinase inhibitors for oncology, anti-
inflammatory agents, and for treating neurological disorders. The trifluoromethylaniline
moiety is a common scaffold in many biologically active compounds.[1][12]

e Agrochemicals: The compound is used to synthesize modern herbicides and fungicides. The
halogenated and fluorinated structure often enhances the bioactivity and stability of these
agents.[1]

» Materials Science: Modified anilines are used in the development of specialty polymers and
coatings where enhanced chemical resistance and specific surface properties are required.

[1]

Analytical Characterization

The identity and purity of 3-bromo-4-(trifluoromethoxy)aniline are confirmed using standard
analytical techniques.

¢ Nuclear Magnetic Resonance (NMR):

o 'H NMR: The aromatic region will show characteristic splitting patterns for the three
protons on the benzene ring. The amine (-NHz) protons will appear as a broad singlet.

o 13C NMR: Will show seven distinct signals corresponding to the seven carbon atoms in the
molecule.

o 19F NMR: Will show a singlet for the -OCFs group.
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e Mass Spectrometry (MS): Will show a molecular ion peak (M*) and a characteristic M+2
peak of similar intensity due to the isotopic abundance of bromine (7°Br and 81Br).

e Infrared (IR) Spectroscopy: Will display characteristic peaks for N-H stretching of the primary
amine (around 3300-3500 cm~1) and C-F stretching of the trifluoromethoxy group.[4]

Safety, Handling, and Storage
Hazard Identification: 3-Bromo-4-(trifluoromethoxy)aniline is classified as hazardous.

o GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),
H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

¢ Signal Word: Warning.

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Avoid breathing dust, fumes, or vapor.

Wash hands thoroughly after handling.

Storage:

» Store in a tightly sealed container in a cool, dry, and dark place.

e Itis recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at room
temperature or refrigerated (2-8 °C) for long-term stability.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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